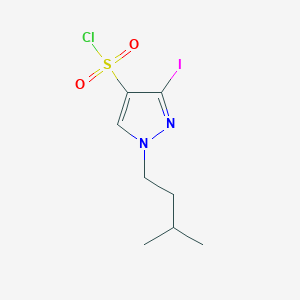

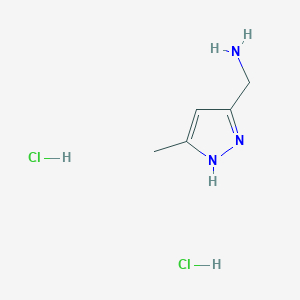

5-(Aminomethyl)-3-methylpyrazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

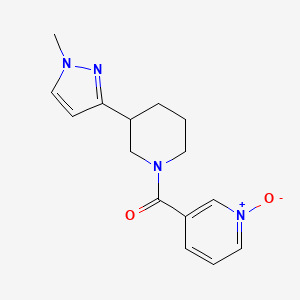

5-(Aminomethyl)-3-methylpyrazole dihydrochloride (5-AM3MPD) is a chemical compound used in a variety of scientific research applications. It is a colorless, water-soluble solid, with an empirical formula of C5H9N2O2Cl2 and a molecular weight of 188.04 g/mol. 5-AM3MPD is a derivative of pyrazole, a five-membered ring of nitrogen and carbon atoms, and is often used in laboratory experiments as a substrate for enzymatic reactions.

Aplicaciones Científicas De Investigación

Tautomerism and Molecular Vibrations

A study by Szabó et al. (2001) focused on the tautomerism and molecular vibrations of a similar compound, 4-acetyl-3(5)-amino-5(3)-methylpyrazole. Quantum chemical calculations and vibrational spectroscopy were employed to investigate its structure and molecular vibrations. The analysis revealed a predominance of the 5-amino-3-methyl form in the tautomeric equilibrium, with intramolecular hydrogen bonding significantly stabilizing this form. This study provides insights into the structural characteristics and stability of related pyrazole compounds, which can be relevant for designing new materials and molecules with specific properties (Szabó, Češljević, & Kovács, 2001).

Corrosion Inhibition

Research by Yadav et al. (2016) explored the use of pyranopyrazole derivatives, closely related to 5-(Aminomethyl)-3-methylpyrazole, as corrosion inhibitors for mild steel in HCl solution. The study demonstrated that these compounds are effective corrosion inhibitors, with inhibition efficiency increasing with concentration. The findings suggest potential applications of similar compounds in protecting metals against corrosion, particularly in acidic environments (Yadav, Gope, Kumari, & Yadav, 2016).

Synthetic Chemistry

Lipson et al. (2008) examined the reactions of α-aminoazoles, including 5-amino-3-methylpyrazole, with (2E)-3-phenylacryloyl chloride. This study highlights the compound's role in synthetic chemistry, particularly in the formation of heterocyclic systems. The research offers insights into the reactivity and potential applications of 5-(Aminomethyl)-3-methylpyrazole dihydrochloride in synthesizing novel organic compounds (Lipson, Karnozhitskaya, Shishkina, Shishkin, & Turov, 2008).

Antibacterial Activity

A multicomponent synthesis study by Frolova et al. (2011) discovered novel heterocyclic compounds, including 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which demonstrated notable antibacterial activities. This study suggests that derivatives of 5-(Aminomethyl)-3-methylpyrazole can serve as the basis for developing new antibacterial agents, showcasing the compound's potential in medicinal chemistry (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).

Coordination Chemistry

Research by Schuitema et al. (2002) on [Cu2(5-aminomethyl-3-methylpyrazole)2Cl4] revealed the synthesis, optical and magnetic properties, and crystal structure of a dinuclear chloro-bridged copper(II) compound. This study highlights the potential of 5-(Aminomethyl)-3-methylpyrazole derivatives in coordination chemistry, particularly in developing materials with specific magnetic properties (Schuitema, Stassen, Driessen, & Reedijk, 2002).

Propiedades

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-2-5(3-6)8-7-4;;/h2H,3,6H2,1H3,(H,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCNAYPZCHTJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-methylpyrazole dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2774853.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)

![(2E)-3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B2774858.png)

![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2774861.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)